2-chloro-N-[2-(1H-imidazol-5-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide
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Overview
Description
2-chloro-N-[2-(1H-imidazol-5-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features both imidazole and tetrazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(1H-imidazol-5-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the imidazole and tetrazole intermediates. The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia, while the tetrazole ring is often formed via the reaction of an azide with a nitrile. The final step involves the coupling of these intermediates with a chlorinated benzamide under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification techniques are crucial to achieving the desired product on a large scale .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(1H-imidazol-5-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring yields imidazole N-oxides, while substitution of the chlorine atom can result in various substituted benzamides .
Scientific Research Applications
2-chloro-N-[2-(1H-imidazol-5-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(1H-imidazol-5-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and tetrazole rings can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole and tetrazole derivatives, such as:
- 2-chloro-N-[2-(1H-imidazol-5-yl)ethyl]-benzamide
- 5-(1H-tetrazol-1-yl)-2-chlorobenzamide
- N-[2-(1H-imidazol-5-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide .
Uniqueness
What sets 2-chloro-N-[2-(1H-imidazol-5-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide apart is its combination of both imidazole and tetrazole rings, which can confer unique biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H12ClN7O |
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Molecular Weight |
317.73 g/mol |
IUPAC Name |
2-chloro-N-[2-(1H-imidazol-5-yl)ethyl]-5-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C13H12ClN7O/c14-12-2-1-10(21-8-18-19-20-21)5-11(12)13(22)16-4-3-9-6-15-7-17-9/h1-2,5-8H,3-4H2,(H,15,17)(H,16,22) |
InChI Key |
ZOQCVCQXSPIZMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=N2)C(=O)NCCC3=CN=CN3)Cl |
Origin of Product |
United States |
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